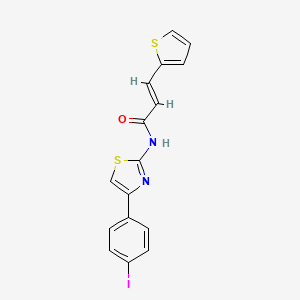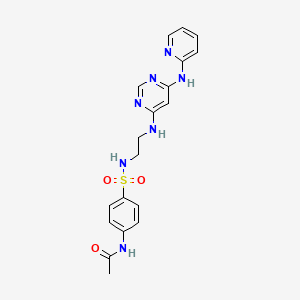
N-(4-(N-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)sulfamoyl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(N-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)sulfamoyl)phenyl)acetamide is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its potential therapeutic applications, particularly in the treatment of various cancers due to its ability to inhibit specific enzymes and pathways involved in tumor growth and proliferation .
Mechanism of Action
Target of Action
The compound N-(4-(N-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)sulfamoyl)phenyl)acetamide primarily targets tyrosine kinases . Tyrosine kinases are enzymes that can transfer a phosphate group from ATP to a protein in a cell, a process that is critical for many cellular functions .
Mode of Action
This compound specifically inhibits the activity of tyrosine kinases . It binds to an inactive Abelson tyrosine kinase domain characteristic for this gene through numerous hydrogen bonds, hydrophobic C–H…π and π…π interactions .
Biochemical Pathways
The inhibition of tyrosine kinases by this compound affects various biochemical pathways. These pathways are involved in regulating many cellular processes, including cell division, growth, and death . The compound’s action on these pathways can lead to downstream effects such as the inhibition of tumor growth .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of tyrosine kinase activity and the disruption of cellular processes regulated by these enzymes . This can lead to the inhibition of tumor growth .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(N-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)sulfamoyl)phenyl)acetamide typically involves multiple steps, starting with the preparation of key intermediates. One common method involves the esterification of nicotinic acid, followed by oxidation to yield pyridine N-oxides. Subsequent nucleophilic substitution and reduction steps lead to the formation of the desired pyrimidine derivatives . The reaction conditions often require the use of specific reagents such as trimethylsilyl cyanide and 3-chloroperoxybenzoic acid, with careful control of temperature and pH to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. This includes the use of automated reactors and continuous flow systems to streamline the synthesis process and minimize waste .
Chemical Reactions Analysis
Types of Reactions
N-(4-(N-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)sulfamoyl)phenyl)acetamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, sodium borohydride, and trimethylsilyl cyanide. Reaction conditions typically involve controlled temperatures, ranging from room temperature to reflux conditions, and specific solvents such as ethanol or dimethylformamide .
Major Products
Scientific Research Applications
N-(4-(N-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)sulfamoyl)phenyl)acetamide has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Nilotinib: A third-generation tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia.
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups, which allows for a broader range of interactions with biological targets. This versatility makes it a promising candidate for further development as a therapeutic agent .
Properties
IUPAC Name |
N-[4-[2-[[6-(pyridin-2-ylamino)pyrimidin-4-yl]amino]ethylsulfamoyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N7O3S/c1-14(27)25-15-5-7-16(8-6-15)30(28,29)24-11-10-21-18-12-19(23-13-22-18)26-17-4-2-3-9-20-17/h2-9,12-13,24H,10-11H2,1H3,(H,25,27)(H2,20,21,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKQGQXIEFZOOQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCNC2=CC(=NC=N2)NC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N7O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
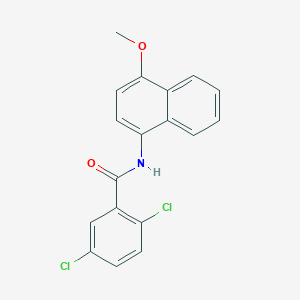
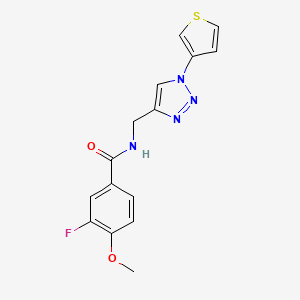
![Methyl 4-(2-((3-(2-benzamidoethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate](/img/structure/B2615771.png)
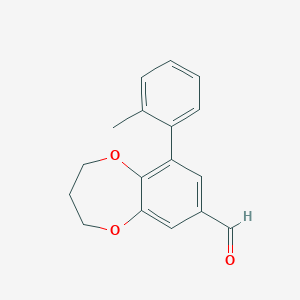

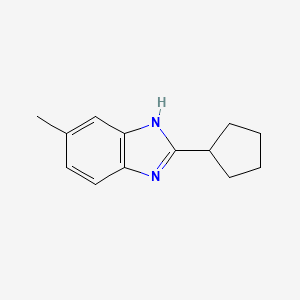
![1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-dimethylpropan-1-one](/img/structure/B2615776.png)
![2-{[2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4-yl]oxy}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2615780.png)
![3,6-Diamino-2-(4-bromobenzoyl)-4-(4-ethoxyphenyl)thieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B2615781.png)
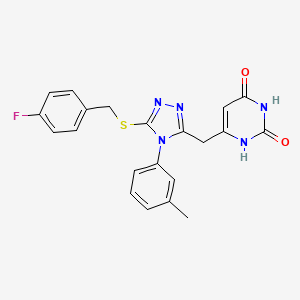
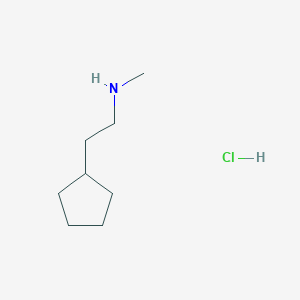
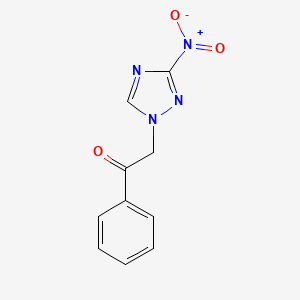
![1-(cyclopropanesulfonyl)-4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carbonyl}piperazine](/img/structure/B2615787.png)
